molecular formula C8H11NO2 B8274531 alpha-(Acetyloxy)-alpha-methylcyclopropaneacetonitrile CAS No. 60629-96-1

alpha-(Acetyloxy)-alpha-methylcyclopropaneacetonitrile

Cat. No. B8274531
M. Wt: 153.18 g/mol
InChI Key: GZNUFLFCSLYHDO-UHFFFAOYSA-N
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Patent
US07229999B2

Procedure details

(Warning: Highly toxic hydrogen cyanide is formed in the experiment; use adequate protection). 111.1 g (725 mmol) racemic α-(acetyloxy)-α-methyl-cyclopropaneacetonitrile was emulsified in 6.0 L of 0.1 M sodium chloride/3.8 mM sodium phosphate buffer pH 7.0 by stirring. The emulsion was cooled to 10° C. and the hydrolytic reaction started by adding 6.0 g of cholesterase from Candida cylindraceae (Roche Applied Sciences; Cat. No. 10129046) and the pH maintained at 7.0 by the controlled addition of 1.0 N sodium hydroxide solution under vigorous stirring. After a consumption of 618.3 mL solution (corresponding to 85% conversion) the reaction was stopped by adding 5 L dichloromethane under vigorous stirring. The emulsion was allowed to stand for phase separation. The organic phase was removed (the turbid part was filtered through silicon-treated Phase Separator (1PS; Whatman) and the filtrate stirred with ca. 1 L of Speedex filter aid). The aqueous phase was extracted again with 2×5 L dichloromethane. The combined organic phases were concentrated in vacuo down to a volume of ca. 40 mL and distilled (finally ca. 69–70° C./4 mbar) to give 13.70 g (89 mmol; 12%) of (S)-α-(acetyloxy)-α-methyl-cyclopropaneacetonitrile as a colorless oil. Analysis: >99% GC; 96.8% ee (column: BGB-176; 30 m×0.25 mm; 100–140° C. with 2° C./min; H2; 90 kPa; Inj. 200° C.; Det. 210° C.); αD20: −31.61° (c=1.00; EtOH); EI-MS: 154.1 (M+H+).
Quantity
111.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]([CH3:11])([CH:8]1[CH2:10][CH2:9]1)[C:6]#[N:7])(=[O:3])[CH3:2].[OH-].[Na+]>[Cl-].[Na+]>[C:1]([O:4][C@@:5]([CH3:11])([CH:8]1[CH2:10][CH2:9]1)[C:6]#[N:7])(=[O:3])[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
111.1 g
Type
reactant
Smiles
C(C)(=O)OC(C#N)(C1CC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
6 L
Type
solvent
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the hydrolytic reaction
ADDITION
Type
ADDITION
Details
by adding 6.0 g of cholesterase from Candida cylindraceae (Roche Applied Sciences
CUSTOM
Type
CUSTOM
Details
After a consumption of 618.3 mL solution (corresponding to 85% conversion) the reaction
ADDITION
Type
ADDITION
Details
by adding 5 L dichloromethane under vigorous stirring
CUSTOM
Type
CUSTOM
Details
to stand for phase separation
CUSTOM
Type
CUSTOM
Details
The organic phase was removed (the turbid part
FILTRATION
Type
FILTRATION
Details
was filtered through silicon-
ADDITION
Type
ADDITION
Details
treated Phase Separator (1PS; Whatman)
STIRRING
Type
STIRRING
Details
the filtrate stirred with ca. 1 L of Speedex
FILTRATION
Type
FILTRATION
Details
filter aid)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted again with 2×5 L dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phases were concentrated in vacuo down to a volume of ca. 40 mL
DISTILLATION
Type
DISTILLATION
Details
distilled (finally ca. 69–70° C./4 mbar)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)O[C@](C#N)(C1CC1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 89 mmol
AMOUNT: MASS 13.7 g
YIELD: PERCENTYIELD 12%
YIELD: CALCULATEDPERCENTYIELD 12.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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